

Biocompatibility of Kri Paste Components in Dental Pulp: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kri paste*

Cat. No.: B1172498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kri paste, a widely used root canal filling material in pediatric dentistry, is composed of iodoform, camphor, parachlorophenol, and menthol. Understanding the biocompatibility of each component with the dental pulp is paramount for ensuring its safe and effective clinical use. This technical guide provides a comprehensive analysis of the current scientific literature on the cytotoxicity, genotoxicity, and inflammatory responses induced by the individual components of **Kri paste** in the dental pulp. Detailed experimental protocols for biocompatibility assessment and elucidated signaling pathways are presented to facilitate further research and development in the field of endodontic materials.

Components of Kri Paste and Their Functions

Kri 1 paste is a premixed formulation with the following composition[1]:

- Iodoform (80.8%): A crystalline organic compound of iodine, it is the primary antiseptic agent in the paste, responsible for its antimicrobial properties.
- Camphor (4.86%): A waxy, flammable, transparent solid with a strong aroma, it acts as a vehicle and plasticizer, and possesses mild analgesic and antiseptic properties.
- Parachlorophenol (2.025%): A chlorinated phenol, it serves as a potent disinfectant.

- Menthol (1.215%): A covalent organic compound made synthetically or obtained from peppermint or other mint oils, it provides a cooling sensation and has mild analgesic and antiseptic effects.

Quantitative Biocompatibility Data

The following tables summarize the quantitative data on the cytotoxicity and genotoxicity of the individual components of **Kri paste** based on available in-vitro studies. It is important to note that direct comparisons between studies can be challenging due to variations in cell types, concentrations, and exposure times.

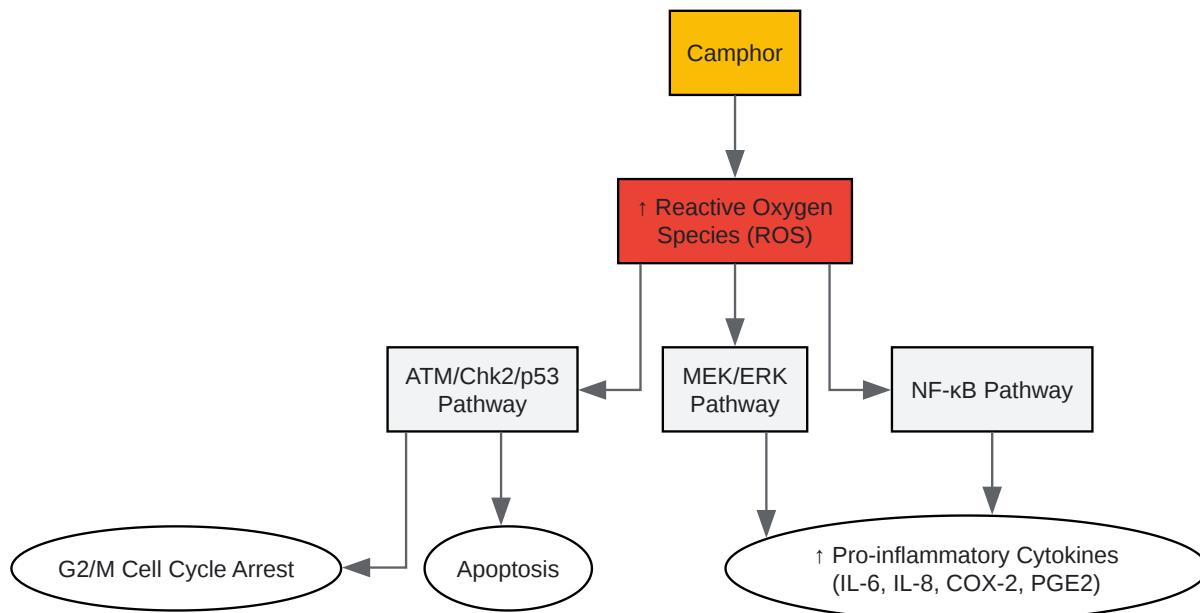
Table 1: Cytotoxicity of **Kri Paste** Components on Dental and Oral Cells

Component	Cell Type	Assay	Concentration	Result	Citation(s)
Iodoform	Macrophages and Epithelial Cells	XTT Assay	High concentration s (up to 1/8 dilution of Endoflas F.S.)	Decreased cell viability by ~70%	[2]
Macrophages and Epithelial Cells		XTT Assay	Low concentration s (1/16 to 1/1024 dilution of Endoflas F.S.)	Increased cell viability by ~60%	[2]
Camphor	Rat Dental Pulp Cells (RPC-C2A)	MTT Assay	Concentration n-dependent	Cytotoxic	[1]
Human Dental Pulp Cells		MTT Assay	Decreased cell viability to ~70% and ~50% of control, respectively		[3] [4]
Parachlorophenol	Rat Dental Pulp Cells (RPC-C2A)	MTT Assay	Concentration n-dependent	Cytotoxic	[1]
L929 Fibroblast Cells		MTT Assay	EC50 (24h): 2.18 mmol/L; EC50 (48h): 1.18 mmol/L	Cytotoxic	[5]

Camphorated Parachlorophenol	Human Periodontal Ligament Cells	MTT Assay & [3H]thymidine incorporation	Dose-dependent	Inhibited cell viability and proliferation	[6][7]
Menthol	Human Gingival Fibroblasts	MTT Assay	IC50 (10 min exposure): 1.372 mM; IC50 (24h exposure): 1.151 mM	Cytotoxic	[8]

Table 2: Genotoxicity of **Kri Paste** Components

Component	Cell Type	Assay	Result	Citation(s)
Iodoform Paste	Human Lymphocytes	Comet Assay	Genotoxic (DNA damage index similar to positive control)	[1][9]
Mouse Bone Marrow	Micronucleus Test		Genotoxic (significant increase in micronuclei)	[10]
Camphor (as Camphorquinone)	Human Oral Keratinocytes & Colorectal Adenocarcinoma Cells	Comet Assay	Genotoxic (induced DNA lesions and oxidative stress)	[11]
Human Gingival Fibroblasts		Comet Assay	Genotoxic (induced DNA damage via oxidative stress)	[12]
Menthol	Human Lymphocytes	Chromosome Aberration & Sister Chromatid Exchange Assays	Not genotoxic	[13]

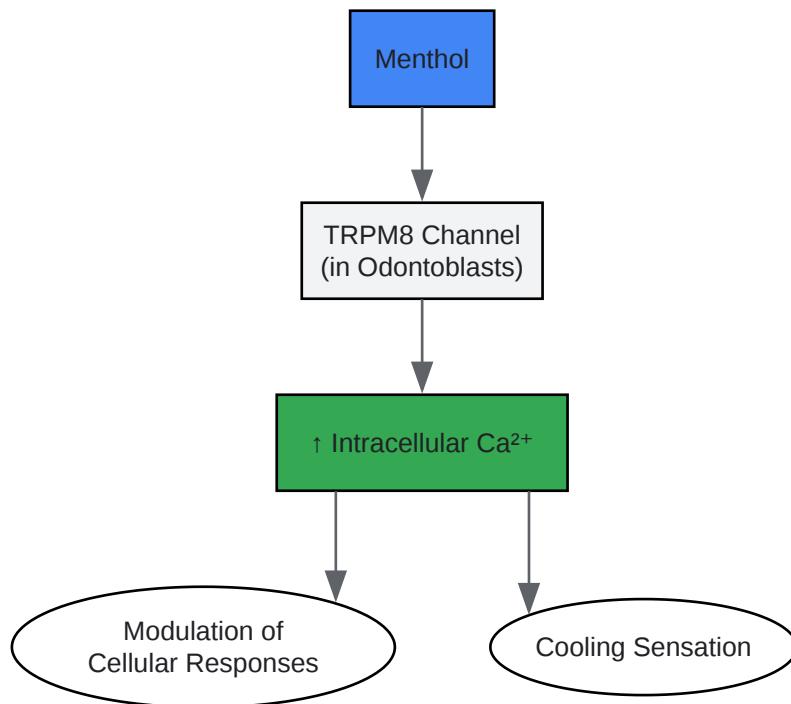

Signaling Pathways in Dental Pulp Biocompatibility

The interaction of **Kri paste** components with dental pulp cells triggers specific signaling pathways that mediate cytotoxicity, inflammation, and cellular stress responses.

Camphor-Induced Cellular Stress and Inflammatory Response

Camphor, particularly its derivative camphorquinone, has been shown to induce oxidative stress through the generation of Reactive Oxygen Species (ROS) in dental pulp cells[3][4]. This

oxidative stress activates downstream signaling cascades, leading to cell cycle arrest, apoptosis, and the production of inflammatory mediators.



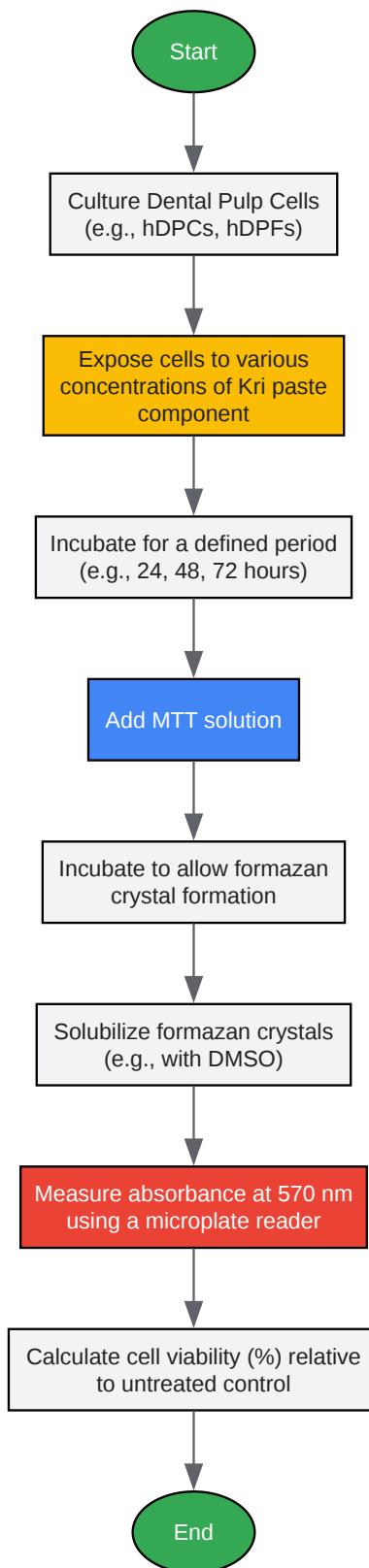
[Click to download full resolution via product page](#)

Camphor-induced signaling cascade in dental pulp cells.

Menthol-Induced Sensory Response via TRPM8

Menthol is a known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold and menthol receptor expressed in odontoblasts and sensory neurons of the dental pulp[14][15]. Activation of TRPM8 by menthol leads to an influx of calcium ions (Ca^{2+}), which can modulate cellular responses and contribute to the sensation of cooling.

[Click to download full resolution via product page](#)


Menthol activation of the TRPM8 signaling pathway.

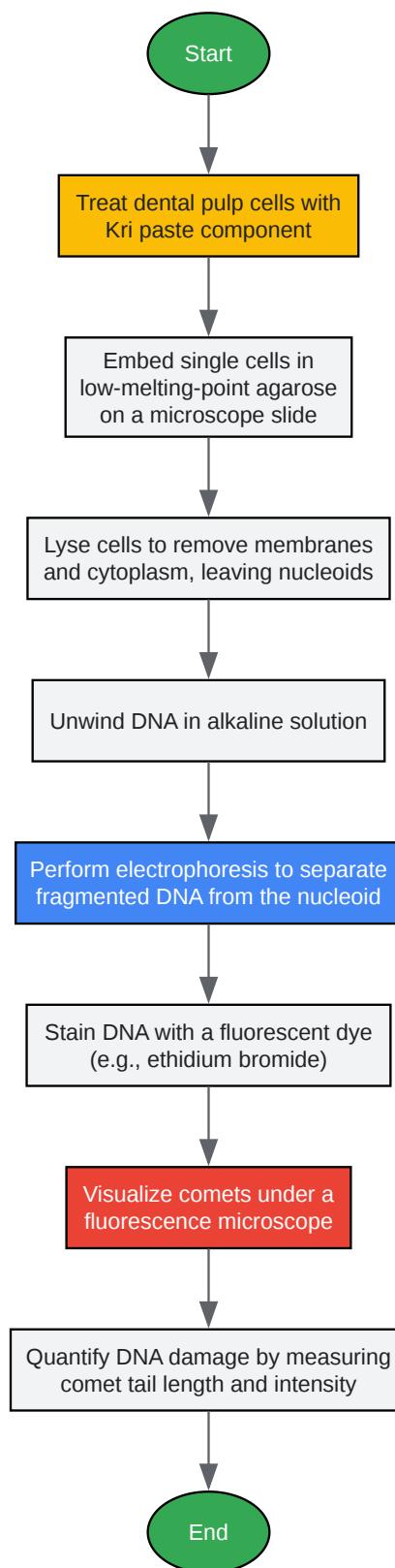
Experimental Protocols for Biocompatibility Assessment

Standardized experimental protocols are crucial for the reliable evaluation of the biocompatibility of dental materials. The following sections detail the methodologies for key in-vitro and in-vivo assays.

In-Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

[Click to download full resolution via product page](#)


Workflow for the MTT cytotoxicity assay.

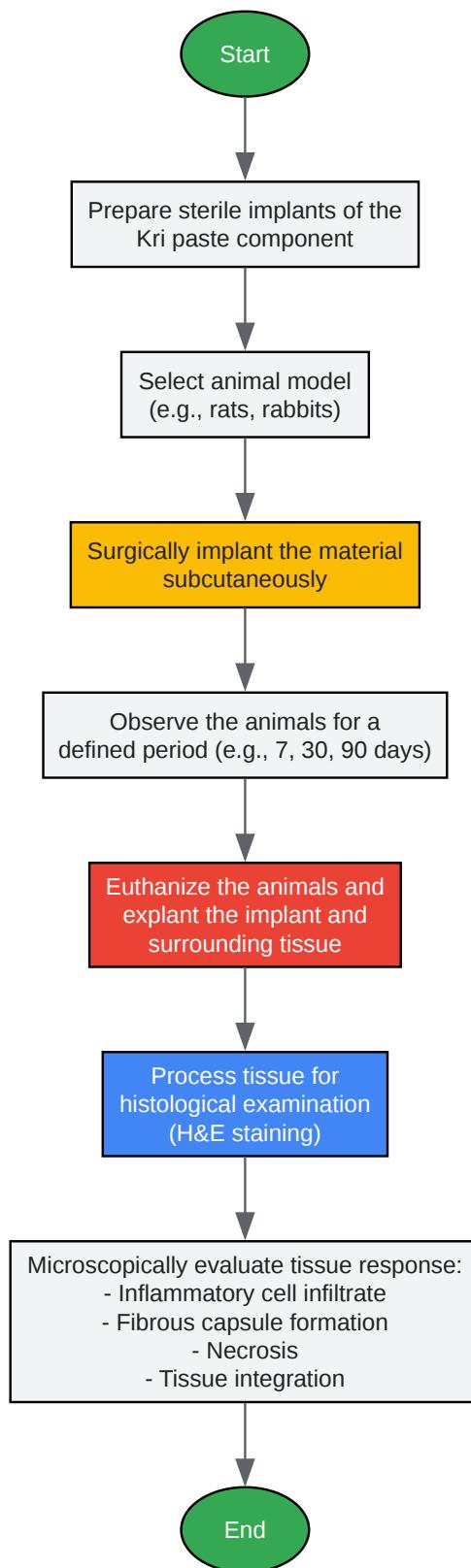
Detailed Methodology:

- **Cell Culture:** Human Dental Pulp Stem Cells (hDPSCs) or Human Dental Pulp Fibroblasts (hDPFs) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a desired confluence in 96-well plates.
- **Material Exposure:** The cells are then exposed to serial dilutions of the test component (iodoform, camphor, parachlorophenol, or menthol) for specific time periods (e.g., 24, 48, and 72 hours). A negative control (cells with culture medium only) and a positive control (a known cytotoxic agent) are included.
- **MTT Addition:** After the exposure period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The cell viability is expressed as a percentage of the absorbance of the untreated control cells. The IC₅₀ value (the concentration of the substance that inhibits 50% of cell viability) can be calculated from the dose-response curve.

In-Vitro Genotoxicity Assessment: Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells^{[1][9]}.

[Click to download full resolution via product page](#)


Workflow for the comet genotoxicity assay.

Detailed Methodology:

- **Cell Treatment:** Dental pulp cells are exposed to the test component at various concentrations for a defined period.
- **Cell Embedding:** The treated cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.
- **Alkaline Unwinding and Electrophoresis:** The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then performed, during which fragmented DNA migrates away from the nucleoid, forming a "comet tail".
- **Staining and Visualization:** The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.
- **Data Analysis:** The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.

In-Vivo Biocompatibility Assessment: Subcutaneous Implantation (ISO 10993-6)

In-vivo biocompatibility testing provides crucial information on the tissue response to a material in a living organism. The subcutaneous implantation test is a common method for evaluating the local effects of dental materials[16][17][18][19].

[Click to download full resolution via product page](#)

Workflow for in-vivo subcutaneous implantation study.

Detailed Methodology:

- Material Preparation: The test material is prepared in a sterile form suitable for implantation (e.g., contained within a sterile tube).
- Animal Model: A suitable animal model, such as rats or rabbits, is selected.
- Implantation: The material is surgically implanted into the subcutaneous tissue of the animal. A control material with known biocompatibility is also implanted.
- Observation Period: The animals are observed for predetermined periods (e.g., 1 week, 4 weeks, and 12 weeks) for any adverse reactions.
- Histological Evaluation: At the end of each observation period, the animals are euthanized, and the implant and surrounding tissue are retrieved. The tissue is then processed for histological examination, typically using Hematoxylin and Eosin (H&E) staining.
- Analysis: The tissue response is evaluated microscopically for signs of inflammation (presence of neutrophils, lymphocytes, macrophages), fibrous capsule formation, necrosis, and tissue integration.

Conclusion

The components of **Kri paste** exhibit a range of biological effects on dental pulp cells. Iodoform and camphorated parachlorophenol demonstrate significant cytotoxicity and genotoxicity at higher concentrations. Camphor induces cellular stress and inflammation through ROS-mediated pathways. Menthol's interaction with TRPM8 channels provides a cooling sensation but may also modulate other cellular activities. This in-depth guide, with its consolidated quantitative data, detailed experimental protocols, and visualized signaling pathways, serves as a valuable resource for researchers and professionals in the development and evaluation of safer and more effective endodontic materials. Further research is warranted to fully elucidate the complex interactions of these components within the dental pulp microenvironment and to establish definitive safe concentration thresholds for clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. revista.uepb.edu.br [revista.uepb.edu.br]
- 2. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of camphorated parachlorophenol on human periodontal ligament cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crpr-su.se [crpr-su.se]
- 8. Comparative Cytotoxicity of Menthol and Eucalyptol: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kappaB activation in human dental pulp stem cells by TNF and LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Medical Device Testing [bioservice.com]
- 15. Functional Expression of TRPM8 and TRPA1 Channels in Rat Odontoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. Bone Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 18. mdcpp.com [mdcpp.com]

- 19. nano-test.de [nano-test.de]
- To cite this document: BenchChem. [Biocompatibility of Kri Paste Components in Dental Pulp: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1172498#biocompatibility-of-kri-paste-components-in-dental-pulp>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com